

## LAG-3 Inhibitors in Oncology: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | LAG-3 biner 1 |           |
| Cat. No.:            | B15606278     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The emergence of immune checkpoint inhibitors has revolutionized cancer therapy. While CTLA-4 and PD-1 inhibitors have become mainstays in treatment, the focus has expanded to novel targets aimed at overcoming resistance and enhancing anti-tumor immunity. One such promising target is the Lymphocyte-activation gene 3 (LAG-3), an inhibitory receptor expressed on activated T cells. This guide provides a meta-analysis of key clinical trials involving LAG-3 inhibitors, offering a comparative look at their efficacy, safety, and the methodologies employed in their evaluation.

# The LAG-3 Signaling Pathway: A Mechanism of Immune Suppression

LAG-3 is a cell surface protein that plays a crucial role in the negative regulation of T-cell activation and proliferation.[1][2] Its primary ligand is the Major Histocompatibility Complex (MHC) Class II, but it can also bind to other molecules like Fibrinogen-like protein 1 (FGL1).[3] [4] The interaction of LAG-3 with its ligands transmits inhibitory signals into the T-cell, contributing to a state of T-cell exhaustion and hampering the immune system's ability to eradicate tumor cells.[5] By blocking this interaction, LAG-3 inhibitors aim to restore T-cell function and bolster the anti-cancer immune response.[5][6]





Click to download full resolution via product page

**Figure 1:** Simplified LAG-3 Signaling Pathway and the Mechanism of Inhibition.

# Comparative Efficacy of LAG-3 Inhibitors in Clinical Trials



The clinical development of LAG-3 inhibitors has primarily focused on their use in combination with PD-1 inhibitors, demonstrating synergistic effects in enhancing anti-tumor responses.[7] The following tables summarize the quantitative data from pivotal clinical trials.

## Table 1: Efficacy of Relatlimab in Combination with Nivolumab



| Trial Name                   | Treatment<br>Arm          | Patient<br>Population                                                 | Objective<br>Response<br>Rate (ORR)                             | Median Progressio n-Free Survival (PFS) (months) | Median<br>Overall<br>Survival<br>(OS)<br>(months) |
|------------------------------|---------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------|--------------------------------------------------|---------------------------------------------------|
| RELATIVITY-<br>047           | Relatlimab +<br>Nivolumab | Previously untreated, unresectable or metastatic melanoma             | 43.7%[6]                                                        | 10.2[2][6]                                       | 51.0[6][8]                                        |
| Nivolumab<br>alone           | 33.7%[6]                  | 4.6[2][6]                                                             | 34.1[6][8]                                                      |                                                  |                                                   |
| Neoadjuvant<br>Trial         | Relatlimab +<br>Nivolumab | Resectable<br>Stage III<br>Melanoma                                   | Pathologic<br>Complete<br>Response<br>(pCR): 57%<br>[9][10][11] | <u>-</u>                                         | 2-year OS<br>rate: 88%[9]                         |
| RELATIVITY-<br>020 (Part D1) | Relatlimab +<br>Nivolumab | Advanced melanoma progressed on anti-PD- (L)1 therapy (1 prior line)  | 12.0%[12][13]                                                   | 2.1[13]                                          | 14.7[12]                                          |
| RELATIVITY-<br>020 (Part D2) | Relatlimab +<br>Nivolumab | Advanced melanoma progressed on anti-PD- (L)1 therapy (≥1 prior line) | 9.2%[12][13]                                                    | 3.2[13]                                          | 17.1[12]                                          |

Table 2: Efficacy of Other LAG-3 Inhibitors in Phase I Trials



| LAG-3<br>Inhibitor                                   | Combination<br>Agent        | Patient<br>Population                   | Objective<br>Response<br>Rate (ORR) | Median Progression- Free Survival (PFS) (months) |
|------------------------------------------------------|-----------------------------|-----------------------------------------|-------------------------------------|--------------------------------------------------|
| Fianlimab                                            | Cemiplimab<br>(anti-PD-1)   | Anti-PD-1-naïve<br>advanced<br>melanoma | 61.2%[3][4][14]                     | 15.3[3][4]                                       |
| Previously<br>treated with<br>adjuvant anti-PD-<br>1 | 61.5%[4][15]                | 11.8[4]                                 |                                     |                                                  |
| LBL-007                                              | Toripalimab (anti-<br>PD-1) | Treatment-naïve<br>advanced<br>melanoma | 45.4%[1]                            | 5.5[1]                                           |
| Anti-PD-(L)1<br>resistant<br>advanced<br>melanoma    | DCR: 18.2%[5]               | -                                       |                                     |                                                  |

DCR: Disease Control Rate

### **Experimental Protocols of Key Clinical Trials**

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the cited studies.

### **RELATIVITY-047 (NCT03470922)**

- Study Design: A global, randomized, double-blind, Phase II/III trial.[6][16][17]
- Patient Population: Adults and pediatric patients (12 years or older) with previously untreated, unresectable or metastatic melanoma.[17] Patients were stratified based on LAG-3 expression, PD-L1 expression, BRAF mutation status, and disease stage.[18]
- Treatment Arms:



- Experimental Arm: Fixed-dose combination of relatlimab (160 mg) and nivolumab (480 mg) administered intravenously (IV) every 4 weeks.[6][8]
- Control Arm: Nivolumab (480 mg) administered IV every 4 weeks. [6][8]
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by Blinded Independent Central Review (BICR).[16]
- Secondary Endpoints: Overall Survival (OS) and Objective Response Rate (ORR).[16]

### Fianlimab + Cemiplimab Phase I Trial (NCT03005782)

- Study Design: A multi-cohort, open-label, Phase I dose-escalation and expansion trial.[3]
- Patient Population: Patients with unresectable or metastatic melanoma who were naïve to anti-PD-(L)1 therapy for advanced disease.[3][4] A separate cohort included patients who had received prior adjuvant/neoadjuvant therapy.[3]
- Treatment: Fianlimab (1600 mg) in combination with cemiplimab (350 mg) administered IV every 3 weeks.[4]
- Primary Endpoint: Objective Response Rate (ORR) per RECIST 1.1.[15]

### LBL-007 + Toripalimab Phase I Trial (NCT04640545)

- Study Design: An open-label, multicenter, Phase I dose-escalation and dose-expansion study.
- Patient Population: Patients with advanced melanoma with or without prior therapy.[1]
- Treatment Arms:
  - Part A (Dose Escalation and Expansion): LBL-007 (at various doses) plus toripalimab (3 mg/kg) administered IV every 2 weeks.[1]
  - Part B: LBL-007 (3 or 6 mg/kg) plus toripalimab (3 mg/kg) IV every 2 weeks, and axitinib
     (5 mg) orally twice daily.[1]
- Primary Objective: Safety.



Secondary Objectives: Pharmacokinetics, pharmacodynamics, and efficacy (per RECIST v1.1).[1]

## Neoadjuvant Relatlimab + Nivolumab Trial (NCT02519322)

- Study Design: A Phase II, single-arm, open-label trial.[10]
- Patient Population: 30 patients with resectable clinical stage III or oligometastatic stage IV melanoma.[10][19]
- Treatment:
  - Neoadjuvant phase: Two doses of nivolumab (480 mg) and relatlimab (160 mg) administered IV on weeks 1 and 5.[19]
  - Adjuvant phase (post-surgery): Nivolumab monotherapy.
- Primary Endpoint: Pathologic Complete Response (pCR).[9]



Click to download full resolution via product page

Figure 2: General Experimental Workflow for LAG-3 Inhibitor Clinical Trials.

#### **Conclusion and Future Directions**

The data from these pivotal clinical trials strongly support the role of LAG-3 inhibition, particularly in combination with PD-1 blockade, as a significant advancement in the treatment of advanced melanoma. The combination of relatlimab and nivolumab has demonstrated a



statistically significant improvement in progression-free survival compared to nivolumab monotherapy, leading to its regulatory approval.[9] Emerging data on other LAG-3 inhibitors like fianlimab and LBL-007 also show promising anti-tumor activity.

Future research will likely focus on several key areas:

- Expansion to other tumor types: While melanoma has been the primary focus, the efficacy of LAG-3 inhibitors is being investigated in a wide range of other malignancies.[7]
- Biomarker development: Identifying predictive biomarkers to select patients most likely to benefit from LAG-3 blockade is a critical area of ongoing research.
- Novel combinations: Exploring the synergy of LAG-3 inhibitors with other immunotherapies,
   targeted therapies, and chemotherapy will be essential to further improve patient outcomes.

This comparative guide provides a snapshot of the current landscape of clinical trials involving LAG-3 inhibitors. As more data from ongoing and future studies become available, the role of this important class of immunotherapy in the oncologist's armamentarium will be further defined.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. Three-Year Overall Survival With Nivolumab Plus Relatlimab in Advanced Melanoma From RELATIVITY-047 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. ASCO American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]

### Validation & Comparative





- 7. Nivolumab plus relatlimab in advanced melanoma: RELATIVITY-047 4-year update -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RELATIVITY-047 Extended Analysis of Overall Survival With Nivolumab-Relatlimab vs Nivolumab in Previously Untreated Advanced Melanoma - The ASCO Post [ascopost.com]
- 9. Neoadjuvant immunotherapy with relatlimab and nivolumab is safe and effective in stage III melanoma ecancer [ecancer.org]
- 10. mskcc.org [mskcc.org]
- 11. nursing.ceconnection.com [nursing.ceconnection.com]
- 12. Nivolumab and Relatlimab in Patients With Advanced Melanoma Progressing on Anti–PD-1/PD-L1 Therapy The ASCO Post [ascopost.com]
- 13. Nivolumab and Relatlimab in Patients With Advanced Melanoma That Had Progressed on Anti-Programmed Death-1/Programmed Death Ligand 1 Therapy: Results From the Phase I/IIa RELATIVITY-020 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Phase I Study of Fianlimab, a Human Lymphocyte Activation Gene-3 (LAG-3) Monoclonal Antibody, in Combination With Cemiplimab in Advanced Melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bristol Myers Squibb Bristol Myers Squibb Announces RELATIVITY-047, a Trial Evaluating Anti-LAG-3 Antibody Relatlimab and Opdivo (nivolumab) in Patients with Previously Untreated Metastatic or Unresectable Melanoma, Meets Primary Endpoint of Progression-Free Survival [news.bms.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Immunotherapy Duo Delays Disease Progression in Previously Untreated Patients With Melanoma RELATIVITY-047 The ASCO Post [ascopost.com]
- 19. Nivolumab plus Relatlimab in the Neoadjuvant and Adjuvant Settings for Patients with Resectable Clinical Stage III Melanoma - Conference Correspondent [conferencecorrespondent.com]
- To cite this document: BenchChem. [LAG-3 Inhibitors in Oncology: A Comparative Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606278#meta-analysis-of-clinical-trials-involving-lag-3-inhibitors]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com